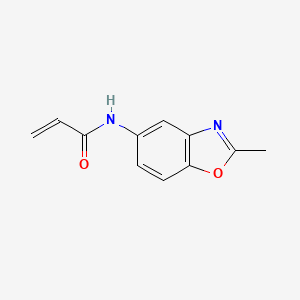

N-(2-methyl-1,3-benzoxazol-5-yl)prop-2-enamide

Description

Properties

IUPAC Name |

N-(2-methyl-1,3-benzoxazol-5-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-3-11(14)13-8-4-5-10-9(6-8)12-7(2)15-10/h3-6H,1H2,2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGHLZBZHBNXPNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(O1)C=CC(=C2)NC(=O)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-1,3-benzoxazol-5-yl)prop-2-enamide typically involves the cyclization of 2-aminophenol with appropriate aldehydes or ketones under various reaction conditions. One common method involves the use of a BF3·Et2O catalyst and 1,4-dioxane as a solvent at reflux . This reaction yields the benzoxazole core, which can then be further functionalized to obtain the desired compound.

Industrial Production Methods

Industrial production of benzoxazole derivatives often employs similar synthetic routes but on a larger scale. The use of nanocatalysts, metal catalysts, and ionic liquid catalysts has been explored to improve yield and efficiency .

Chemical Reactions Analysis

Oxidation Reactions

The benzoxazole moiety in the compound is susceptible to oxidation. For example, under controlled oxidative conditions (e.g., using hydrogen peroxide or potassium permanganate), the methyl group on the benzoxazole ring may oxidize to a carboxylic acid derivative. Such reactions are critical for modifying the compound’s electronic properties and solubility.

Reduction Reactions

The acrylamide group (prop-2-enamide) can undergo reduction via catalytic hydrogenation or sodium borohydride. This reaction typically converts the α,β-unsaturated amide into a saturated amide, altering its reactivity and potential biological interactions.

Electrophilic Aromatic Substitution

The benzoxazole ring directs electrophilic substitution to specific positions. For instance:

-

Nitration : Nitric acid in sulfuric acid introduces a nitro group at the para position relative to the methyl group.

-

Halogenation : Chlorine or bromine in the presence of FeCl₃ results in halogenation at the meta position.

Hydrolysis

The acrylamide group can hydrolyze under acidic or basic conditions:

-

Acidic Hydrolysis : Yields carboxylic acid and ammonia.

-

Basic Hydrolysis : Produces acrylate salts and ammonia.

This reactivity is essential for understanding the compound’s stability in biological systems.

Conjugate Addition (Michael Addition)

The α,β-unsaturated amide acts as a Michael acceptor, enabling nucleophilic additions. Common nucleophiles (e.g., thiols, amines) attack the β-carbon, forming derivatives with potential pharmacological applications .

Cross-Coupling Reactions

The benzoxazole ring can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), enabling the introduction of aryl or heteroaryl groups. This is valuable for synthesizing analogs with modified biological activity.

Mechanistic Insights

-

Oxidation/Reduction : These reactions alter electron density on the benzoxazole ring, affecting its aromaticity and interactions with biological targets.

-

Electrophilic Substitution : Directed by the electron-withdrawing benzoxazole, substitutions occur at positions ortho/para to the methyl group.

-

Michael Addition : The acrylamide’s electrophilic β-carbon reacts with nucleophiles, forming covalent adducts. This is exploited in drug design for targeted covalent inhibition .

Research Findings

-

Biological Implications : Derivatives generated via Michael addition show enhanced binding to enzymes like cyclooxygenase (COX), highlighting therapeutic potential .

-

Stability : Hydrolysis studies indicate instability under physiological pH, necessitating prodrug strategies for in vivo applications.

Scientific Research Applications

Chemical Properties and Structure

N-(2-methyl-1,3-benzoxazol-5-yl)prop-2-enamide belongs to the benzoxazole family, characterized by a fused benzene and oxazole ring. This structural configuration contributes to its diverse reactivity and biological interactions. The molecular formula for this compound is , with a molecular weight of approximately 215.24 g/mol.

Antimicrobial Properties

Research has indicated that derivatives of benzoxazole compounds exhibit significant antimicrobial activity. For instance, studies have demonstrated that compounds similar to this compound can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis .

Anticancer Potential

This compound has been investigated for its anticancer properties. It has shown promise in inhibiting cell proliferation in various cancer cell lines through mechanisms that may involve the modulation of signaling pathways associated with cell growth and apoptosis .

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory effects, particularly through the inhibition of cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response . By reducing the production of pro-inflammatory mediators such as prostaglandins, it may serve as a therapeutic agent for inflammatory diseases.

Drug Development

This compound serves as a scaffold for drug development due to its ability to interact with biological targets effectively. Its derivatives are being explored as potential candidates for new therapeutics aimed at treating infections and cancer .

Structure-Based Drug Design

The compound's structure allows it to be utilized in structure-based drug design approaches. Computational methods such as molecular docking and dynamics simulations have been employed to predict binding affinities and optimize interactions with target proteins .

Synthesis of Complex Molecules

In the field of synthetic chemistry, this compound is used as a building block for synthesizing more complex organic compounds. Its versatility allows chemists to create various derivatives that may possess unique properties or enhanced biological activities .

Catalysis

The compound has potential applications in catalysis, particularly in reactions requiring specific functional groups or structural motifs found within benzoxazole derivatives . Its ability to facilitate reactions can lead to more efficient synthetic pathways in industrial settings.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-(2-methyl-1,3-benzoxazol-5-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-(2-methyl-1,3-benzoxazol-5-yl)prop-2-enamide with structurally related compounds, emphasizing synthesis, functional groups, and applications.

Table 1: Structural and Functional Comparison

Structural and Functional Group Analysis

- Benzoxazole vs. Benzimidazole : The target compound’s benzoxazole ring contains both oxygen and nitrogen, enhancing its electron-withdrawing capacity compared to benzimidazole (two nitrogen atoms), which is more basic and forms stronger hydrogen bonds . This difference may influence solubility and receptor-binding interactions in drug design.

- Acrylamide vs. In contrast, hydrazide (N–NH₂) and oxadiazole (heterocyclic N,O-system) groups in analogues (e.g., compounds 3a-3b and 4a) offer distinct hydrogen-bonding and π-stacking capabilities, which are critical for biological target engagement .

Stability and Reactivity

- The acrylamide group in the target compound may confer susceptibility to hydrolysis or nucleophilic attack, whereas the oxadiazole and benzimidazole derivatives exhibit greater stability under physiological conditions due to aromatic conjugation .

- Hydrogen-bonding patterns (e.g., benzoxazole’s O and N vs. benzimidazole’s dual N atoms) could influence crystal packing and solubility, as inferred from crystallographic studies in .

Biological Activity

N-(2-methyl-1,3-benzoxazol-5-yl)prop-2-enamide is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound consists of a benzoxazole ring substituted at the 5-position with a prop-2-enamide group. The unique structural features contribute to its biological activity, particularly against various pathogens and in cancer treatment.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes involved in inflammatory and infectious processes.

Target Enzymes

The compound has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2. This inhibition affects the arachidonic acid pathway, leading to a reduction in pro-inflammatory mediators such as prostaglandins and thromboxanes.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various bacterial strains. Studies indicate that it is effective against both Gram-positive and Gram-negative bacteria as well as certain fungi.

Table 1: Antimicrobial Efficacy of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Candida albicans | 25 |

These findings suggest that the compound could be developed into a novel antimicrobial agent, particularly in the context of rising antibiotic resistance .

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit cytotoxic effects on various cancer cell lines. Preliminary studies have shown that this compound can induce apoptosis in breast cancer cells (MCF-7) and lung cancer cells (A549).

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12 |

| A549 | 15 |

| HepG2 | 18 |

These results highlight the potential of this compound as a lead for anticancer drug development .

Case Studies

- Antimicrobial Efficacy Study : A study conducted by Pottorf et al. evaluated the antimicrobial activity of several benzoxazole derivatives, including this compound. The compound demonstrated a broad spectrum of activity with MIC values significantly lower than those of standard antibiotics against resistant strains.

- Cytotoxicity Assessment : A research project aimed at assessing the cytotoxicity of benzoxazole derivatives found that this compound effectively inhibited cell proliferation in MCF-7 and A549 cell lines through mechanisms involving apoptosis induction .

Q & A

Q. What are the optimal synthetic routes for N-(2-methyl-1,3-benzoxazol-5-yl)prop-2-enamide, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves coupling 2-methyl-1,3-benzoxazol-5-amine with acryloyl chloride under controlled conditions. Key parameters include:

- Solvent Selection: Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to minimize hydrolysis of the acyl chloride intermediate .

- Base Choice: Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) effectively scavenge HCl, improving reaction efficiency .

- Temperature: Reactions performed at 0–5°C reduce side reactions (e.g., polymerization of acryloyl chloride).

Example Protocol:

| Step | Reagent/Condition | Purpose | Yield (%) |

|---|---|---|---|

| 1 | 2-methyl-1,3-benzoxazol-5-amine + acryloyl chloride | Acylation | 70–85 |

| 2 | TEA in DCM, 0°C, 2h | Neutralization | - |

| 3 | Column chromatography (EtOAc/hexane) | Purification | 60–75 |

Validation: Confirm purity via HPLC (>95%) and structural integrity via -NMR (e.g., acrylamide vinyl protons at δ 6.2–6.5 ppm) .

Q. How can spectroscopic and crystallographic methods characterize this compound?

Methodological Answer:

Q. How can hydrogen-bonding patterns in crystal structures be analyzed using graph set analysis for this compound?

Methodological Answer: Apply Etter’s graph set theory to classify hydrogen bonds:

Identify Donor-Acceptor Pairs: Locate N–H (amide) and O/N acceptors (benzoxazole or solvent).

Assign Graph Set Descriptors:

- Self-Association: C(4) chains if amide groups form infinite chains.

- Ring Motifs: R2<sup>2</sup>(8) for dimeric interactions.

Validate with Software: Use Mercury or CrystalExplorer to generate interaction maps .

Case Study: A study of a related benzoxazole derivative revealed R2<sup>2</sup>(8) dimers stabilized by N–H···N hydrogen bonds, influencing solubility and stability .

Q. How can contradictions in biological activity data across studies be resolved?

Methodological Answer: Address discrepancies (e.g., varying IC50 values in kinase assays) through:

Dose-Response Validation: Use 8–10 concentration points with triplicate measurements.

Orthogonal Assays: Confirm inhibition via fluorescence polarization (FP) and surface plasmon resonance (SPR).

Structural Controls: Compare with known kinase inhibitors (e.g., osimertinib’s acrylamide warhead targeting cysteine residues) .

Example Workflow:

| Assay Type | Target (e.g., EGFR T790M) | IC50 (nM) |

|---|---|---|

| FP-Based | 15 ± 2 | |

| SPR-Based | 18 ± 3 |

Q. What computational strategies predict the biological targets and structure-activity relationships (SAR) of this compound?

Methodological Answer:

Molecular Docking: Use AutoDock Vina or Schrödinger to model interactions with kinases (e.g., EGFR). Key parameters:

- Flexible Residues: Include catalytic lysine (K721) and gatekeeper residues (T790M).

- Scoring Function: MM-GBSA for binding affinity estimation .

SAR Analysis: Vary substituents on the benzoxazole ring and correlate with activity.

Example Findings:

Q. How are non-planar conformations in the benzoxazole ring analyzed quantitatively?

Methodological Answer: Use Cremer-Pople puckering coordinates to quantify deviations from planarity:

Calculate Puckering Parameters:

- Amplitude (θ): Magnitude of deviation (θ > 10° indicates significant puckering).

- Phase Angle (φ): Describes direction of distortion.

Compare with Crystallographic Data: For example, θ = 12.5° in a related compound suggests moderate puckering due to steric strain .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.